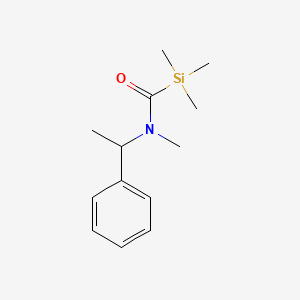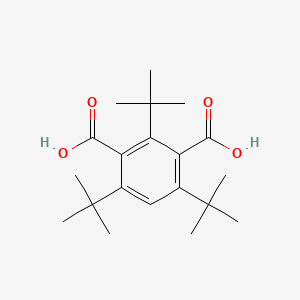
2,4,6-Tri-tert-butylisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tri-tert-butylisophthalic acid is an organic compound characterized by the presence of three tert-butyl groups attached to an isophthalic acid core. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylisophthalic acid typically involves the alkylation of isophthalic acid with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where isophthalic acid reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
2,4,6-Tri-tert-butylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance from the tert-butyl groups may limit the reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
2,4,6-Tri-tert-butylisophthalic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential as a drug candidate or as a component in drug delivery systems is ongoing.
Industry: It is used in the production of high-performance materials, including polymers and resins, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 2,4,6-Tri-tert-butylisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π interactions. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and reactivity.
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the carboxylic acid groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.
Isophthalic acid: The parent compound without the tert-butyl groups.
Uniqueness
2,4,6-Tri-tert-butylisophthalic acid is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of carboxylic acid functionalities. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
特性
CAS番号 |
342822-69-9 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
2,4,6-tritert-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-18(2,3)11-10-12(19(4,5)6)14(17(23)24)15(20(7,8)9)13(11)16(21)22/h10H,1-9H3,(H,21,22)(H,23,24) |
InChIキー |
JTWYSMVDOMQNCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1C(=O)O)C(C)(C)C)C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
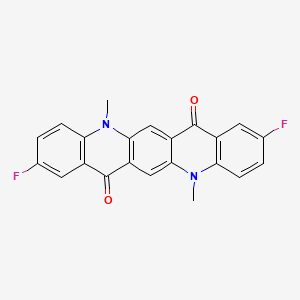
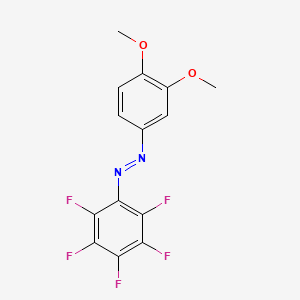
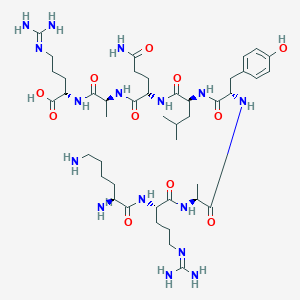
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
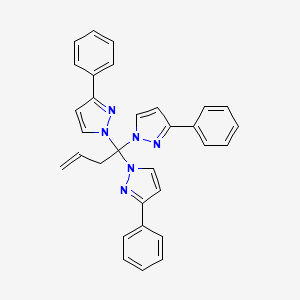
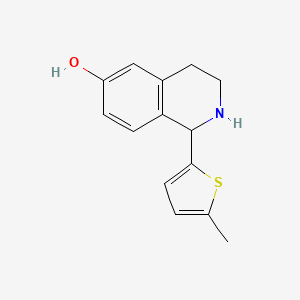
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
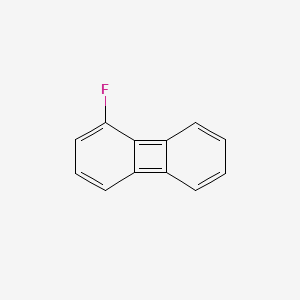
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)
